Boc-leu-(R)-val-OH
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Overview
Description
Boc-leu-®-val-OH is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids leucine and valine, where the amino group of leucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-leu-®-val-OH typically involves the protection of the amino group of leucine with a Boc group, followed by coupling with ®-valine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The coupling reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar methods but with optimizations for yield and purity. The use of automated peptide synthesizers is common, where the Boc protection and coupling steps are carried out in a controlled environment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Boc-leu-®-val-OH undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, typically with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Substitution Reactions: The Boc group can be substituted under specific conditions to introduce other protective groups or functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Deprotected Amino Acids: Leucine and valine without the Boc group.
Peptides: Longer peptide chains when coupled with other amino acids.
Substituted Derivatives: Compounds with different protective or functional groups.
Scientific Research Applications
Boc-leu-®-val-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme functions.
Industrial Applications: In the production of peptide-based materials and catalysts
Mechanism of Action
The primary mechanism of action for Boc-leu-®-val-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. This stepwise protection and deprotection are crucial for the controlled synthesis of peptides .
Comparison with Similar Compounds
Boc-leu-(S)-val-OH: The (S)-enantiomer of Boc-leu-val-OH.
Boc-leu-ala-OH: A similar compound where valine is replaced with alanine.
Boc-leu-gly-OH: A similar compound where valine is replaced with glycine.
Uniqueness: Boc-leu-®-val-OH is unique due to its specific stereochemistry, which can influence the biological activity and properties of the resulting peptides. The ®-valine configuration can lead to different folding patterns and interactions compared to its (S)-enantiomer or other amino acid derivatives .
Properties
Molecular Formula |
C16H32N2O4 |
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Molecular Weight |
316.44 g/mol |
IUPAC Name |
3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid |
InChI |
InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20) |
InChI Key |
GNQZRCXIDDSAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CNC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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